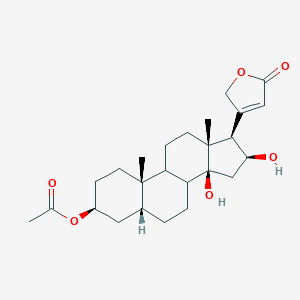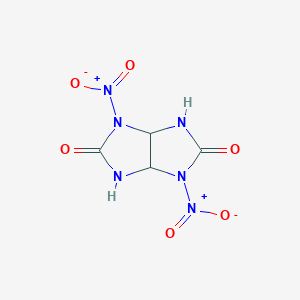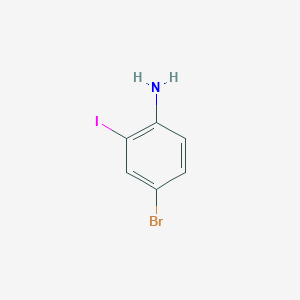
4-溴-2-碘苯胺
概述
描述
4-Bromo-2-iodoaniline is an organic compound with the molecular formula C6H5BrIN It is a derivative of aniline, where the hydrogen atoms at the 4th and 2nd positions on the benzene ring are substituted by bromine and iodine atoms, respectively
科学研究应用
4-Bromo-2-iodoaniline is utilized in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and as a precursor in the synthesis of bioactive compounds.
Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of kinase inhibitors.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
Target of Action
4-Bromo-2-iodoaniline is a derivative of 2-iodoaniline
Mode of Action
It’s known that it can be used in the preparation of quinolone derivatives and in the synthesis of a resin-bound sulfonamide . These reactions suggest that 4-Bromo-2-iodoaniline might interact with its targets through electrophilic aromatic substitution, given the presence of the bromine and iodine substituents which are good leaving groups.
Biochemical Pathways
Given its use in the synthesis of quinolone derivatives , it might be involved in pathways related to the biological activities of quinolones, which are known to have antibacterial properties.
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight (29792 g/mol) and solubility, would influence its ADME properties and thus its bioavailability.
Result of Action
As a precursor in the synthesis of quinolone derivatives , its action could potentially lead to the production of compounds with antibacterial activity.
生化分析
Biochemical Properties
4-Bromo-2-iodoaniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of quinolone derivatives, which are known to interact with bacterial DNA gyrase and topoisomerase IV enzymes. These interactions inhibit the enzymes’ activity, leading to the disruption of bacterial DNA replication and transcription processes . Additionally, 4-Bromo-2-iodoaniline is involved in the preparation of resin-bound sulfonamides, which can interact with various proteins and enzymes, potentially inhibiting their activity .
Cellular Effects
4-Bromo-2-iodoaniline has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the quinolone derivatives synthesized using 4-Bromo-2-iodoaniline can interfere with bacterial cell signaling pathways, leading to altered gene expression and metabolic disruptions. These effects ultimately result in the inhibition of bacterial growth and proliferation .
Molecular Mechanism
The molecular mechanism of 4-Bromo-2-iodoaniline involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. When used in the synthesis of quinolone derivatives, 4-Bromo-2-iodoaniline contributes to the inhibition of bacterial DNA gyrase and topoisomerase IV enzymes. This inhibition prevents the enzymes from supercoiling and uncoiling bacterial DNA, leading to the disruption of DNA replication and transcription . Additionally, the resin-bound sulfonamides prepared using 4-Bromo-2-iodoaniline can bind to specific proteins and enzymes, inhibiting their activity and affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2-iodoaniline can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 4-Bromo-2-iodoaniline is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term effects on cellular function can include sustained inhibition of enzyme activity and prolonged disruptions in cellular processes .
Dosage Effects in Animal Models
The effects of 4-Bromo-2-iodoaniline vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic or adverse effects, while higher doses can lead to significant toxicity. Threshold effects observed in studies include dose-dependent inhibition of enzyme activity and alterations in cellular metabolism . High doses of 4-Bromo-2-iodoaniline can result in toxic effects, such as cellular damage, organ dysfunction, and adverse physiological responses .
Metabolic Pathways
4-Bromo-2-iodoaniline is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by inhibiting specific enzymes involved in metabolic processes . For instance, the quinolone derivatives synthesized using 4-Bromo-2-iodoaniline can interfere with bacterial metabolic pathways, leading to disruptions in energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, 4-Bromo-2-iodoaniline is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The transport and distribution of 4-Bromo-2-iodoaniline can affect its bioavailability and efficacy in biochemical reactions and cellular processes .
Subcellular Localization
The subcellular localization of 4-Bromo-2-iodoaniline is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with target biomolecules and enzymes, leading to more effective inhibition or activation of cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: 4-Bromo-2-iodoaniline can be synthesized through a halogen exchange reaction. One common method involves the reaction of 4-bromoaniline with iodine in the presence of an oxidizing agent. The reaction typically proceeds as follows: [ \text{4-Bromoaniline} + \text{Iodine} \rightarrow \text{4-Bromo-2-iodoaniline} ]
Industrial Production Methods: In an industrial setting, the synthesis of 4-Bromo-2-iodoaniline may involve large-scale halogenation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common to enhance the efficiency of the process.
Types of Reactions:
Substitution Reactions: 4-Bromo-2-iodoaniline can undergo nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products:
Substitution Products: Depending on the nucleophile, products like 4-amino-2-iodoaniline or 4-bromo-2-aminobenzene.
Oxidation Products: Compounds like 4-bromo-2-iodonitrobenzene.
Reduction Products: Compounds like 4-bromo-2-iodoaniline derivatives with reduced functional groups.
相似化合物的比较
- 4-Iodoaniline
- 4-Bromoaniline
- 2-Iodoaniline
- 2,4-Dibromoaniline
Comparison: 4-Bromo-2-iodoaniline is unique due to the presence of both bromine and iodine atoms on the benzene ring, which imparts distinct reactivity compared to its analogs. For example, 4-Iodoaniline and 4-Bromoaniline have only one halogen substituent, making them less versatile in certain synthetic applications. The dual halogenation in 4-Bromo-2-iodoaniline allows for more diverse chemical transformations and applications in complex molecule synthesis.
属性
IUPAC Name |
4-bromo-2-iodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrIN/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTYEQWCHQEJNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356418 | |
| Record name | 4-Bromo-2-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66416-72-6 | |
| Record name | 4-Bromo-2-iodoaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66416-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
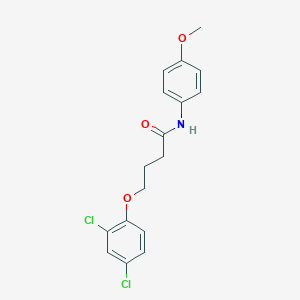

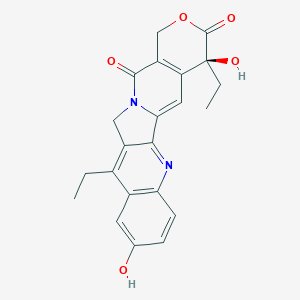
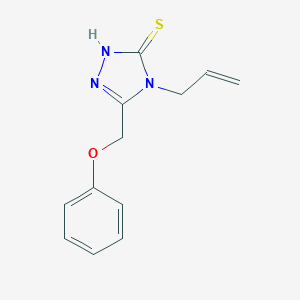
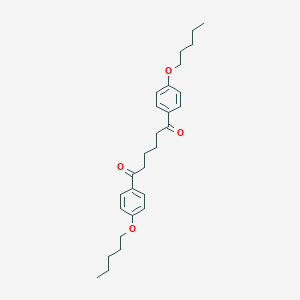
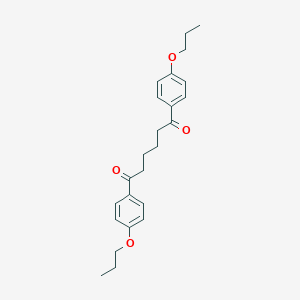
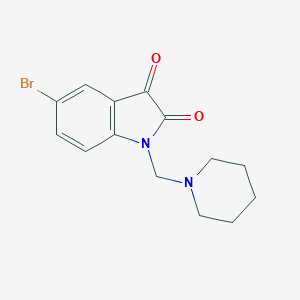
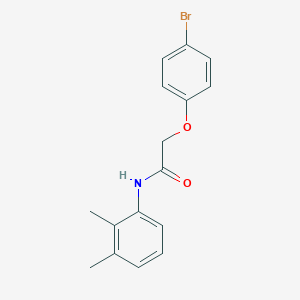
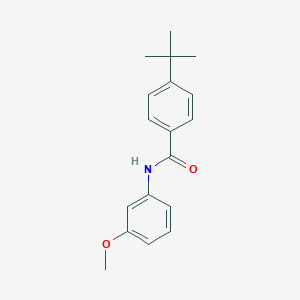
![N-[(3-Fluorophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide](/img/structure/B187604.png)


